molecular formula C10H10BrFO2 B8322768 2-(4-Bromo-3-fluorophenyl)-1,3-dioxane

2-(4-Bromo-3-fluorophenyl)-1,3-dioxane

Cat. No.: B8322768
M. Wt: 261.09 g/mol
InChI Key: JGKJWBWPTVSYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-fluorophenyl)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a bromo and fluoro group at the 4- and 3-positions of the phenyl ring, respectively.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-1,3-dioxane

InChI

InChI=1S/C10H10BrFO2/c11-8-3-2-7(6-9(8)12)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2

InChI Key

JGKJWBWPTVSYKS-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The electronic and steric effects of substituents on the phenyl ring significantly influence the properties of 1,3-dioxane derivatives. Key analogues include:

Compound Substituents Key Properties/Findings Reference
2-(4-Methoxyphenyl)-1,3-dioxane 4-OCH₃ on phenyl Enhanced electron density at the dioxane ring; facilitates electrophilic substitutions .
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane 4-Br on benzyl group, 2-Ph on dioxane NMR data (¹H: δ 7.57–7.53 ppm; ¹³C: δ 136.17 ppm) indicate strong deshielding due to bromine .
2-(3′-Nitrophenyl)-5,5-bis(bromomethyl)-1,3-dioxane 3′-NO₂ on phenyl, bromomethyl groups High reactivity in nucleophilic substitutions; used in spirocyclic compound synthesis .

Ring System Comparisons: 1,3-Dioxane vs. 1,3-Oxathiane vs. 1,3-Dithiane

Comparisons with sulfur-containing heterocycles reveal distinct conformational and reactivity trends:

Property 1,3-Dioxane 1,3-Oxathiane 1,3-Dithiane Reference
A Values (kcal/mol) Lower steric strain (e.g., ΔG° ~1.2) Higher ΔG° (~1.8) due to S-O interactions Intermediate ΔG° (~1.5) .
Hydrogen Scrambling Absent in analogues Proximity effects observed Significant scrambling
Thermodynamic Stability Moderate Lower due to S-O dipole Higher due to S-S bonding

Key Insight : The 1,3-dioxane ring in the target compound is expected to exhibit greater conformational rigidity and reduced hydrogen scrambling compared to sulfur-containing analogues, as seen in related studies .

Halogenated Derivatives: Bromo vs. Fluoro Effects

Halogen positioning impacts reactivity and intermolecular interactions:

Compound Halogen Position Observed Behavior Reference
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate 4-Br and 4-F on phenyl rings Dihedral angle 76.4–81.0° between rings; N–H⋯O hydrogen bonding stabilizes crystal packing .
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane 3-Br, 4-F on phenyl Higher volatility (5-membered ring) vs. 6-membered dioxanes .

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